5-Aminoindazole hydrochloride
Overview
Description
5-Aminoindazole hydrochloride is a compound that has been studied for its various properties and potential applications in different fields of research. While the provided papers do not directly discuss 5-aminoindazole hydrochloride, they do provide insights into related compounds and their characteristics, which can be informative for understanding the broader class of chemicals that 5-aminoindazole hydrochloride belongs to.
Synthesis Analysis
The synthesis of related compounds often involves environmentally friendly and rapid methods, such as the one-pot ultrasound-promoted synthesis reported for the creation of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives . This method demonstrates the potential for efficient synthesis routes that could be applicable to the synthesis of 5-aminoindazole hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, providing detailed information on bond lengths, bond angles, and torsion angles . Such detailed structural analysis is crucial for understanding the properties and reactivity of 5-aminoindazole hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through studies on their interaction with other molecules and ions. For example, the fluorescence characteristics of 5-aminoindazole were studied in different micellar environments, revealing insights into prototropic reactions and phototautomerism . These studies can shed light on the potential chemical reactions that 5-aminoindazole hydrochloride may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-aminoindazole hydrochloride have been extensively studied. The luminescence characteristics of 5-aminoindazole in various micellar environments at different pH levels have been reported, indicating how the medium and specific ions can affect fluorescence quantum yields . Additionally, the hydrolysis of certain 5-aminodibenzo[a,d]cycloheptanes has been investigated, providing insights into the stability and degradation pathways of similar amines .
Scientific Research Applications
Anticancer Activity
5-Aminoindazole derivatives have shown significant potential as anti-cancer agents. Synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles demonstrated excellent growth inhibitory activities against various human cancer cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Notably, certain compounds exhibited potent activity with IC50 values lower than 3.86 μg/mL, highlighting their promise for cancer therapy (Yan et al., 2013).
Antimicrobial Activity
Indazole-derived compounds, utilizing 5-aminoindazole as a core scaffold, have been developed as novel inhibitors with broad-spectrum antimicrobial activity. These inhibitors showed low nanomolar potency and provided a significant increase in efficacy over a short development period, underscoring the utility of 5-aminoindazole in designing antimicrobial agents (Li et al., 2003).
Corrosion Inhibition
Studies on the corrosion inhibition of metals have identified 5-aminoindazole as a highly effective inhibitor. For instance, in the context of copper corrosion in NaCl solutions, 5-aminoindazole exhibited superior performance, significantly protecting copper surfaces through strong adsorption mechanisms (Qiang et al., 2016). This finding indicates the potential for 5-aminoindazole derivatives in materials science, particularly for protecting metals against corrosion.
Drug Development and Material Science
In drug development, the modification of pharmaceutical crystals with 5-aminoindazole derivatives has been explored to tune their mechanical properties. This approach is crucial for improving the manufacturability and physical stability of drug formulations (Sanphui et al., 2015).
Future Directions
While specific future directions for 5-Aminoindazole hydrochloride were not found, indazole derivatives have been gaining attention due to their diverse biological properties. For instance, 6-substituted aminoindazole derivatives have shown potential as anticancer agents . Furthermore, indazole-based therapeutic agents have been in clinical application or clinical trials .
properties
IUPAC Name |
1H-indazol-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNJTBILGPMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214533 | |
Record name | 5-Aminoindazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoindazole hydrochloride | |
CAS RN |
64309-76-8 | |
Record name | 5-Aminoindazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoindazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminoindazole hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K4Q5N9XYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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